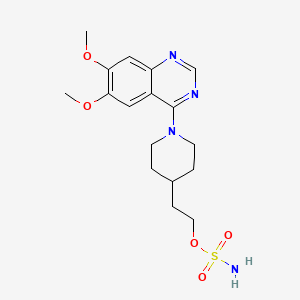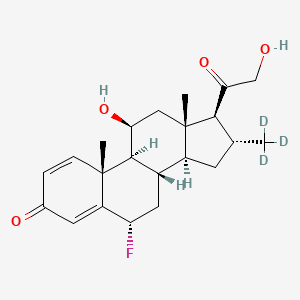
Sorafenib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorafenib-d4 is a deuterated form of Sorafenib, a kinase inhibitor used primarily in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Sorafenib, as the deuterium atoms can provide more stable and traceable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sorafenib-d4 involves the incorporation of deuterium atoms into the Sorafenib molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in Sorafenib are replaced with deuterium using deuterated solvents and catalysts . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterated reagents to ensure high yield and purity. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions: Sorafenib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Sorafenib-d4 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and pathways of Sorafenib.
Biology: To investigate the metabolic fate and biotransformation of Sorafenib in biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Sorafenib, aiding in the development of more effective cancer therapies.
Industry: Used in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the side effects of Sorafenib
Mécanisme D'action
Sorafenib-d4, like Sorafenib, inhibits multiple protein kinases involved in tumor cell proliferation and angiogenesis. It targets the Raf-MEK-ERK signaling pathway and receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR . By inhibiting these pathways, this compound effectively reduces tumor growth and metastasis. The deuterium atoms in this compound provide stability, allowing for more precise studies of these mechanisms .
Comparaison Avec Des Composés Similaires
Regorafenib: Another multikinase inhibitor with a similar structure and mechanism of action.
Sunitinib: A kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Pazopanib: A kinase inhibitor targeting VEGFR and PDGFR, used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of Sorafenib-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in pharmacokinetic research, allowing for more accurate tracking of drug metabolism and distribution compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C21H16ClF3N4O3 |
|---|---|
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i2D,3D,5D,6D |
Clé InChI |
MLDQJTXFUGDVEO-KDWOUJHVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=NC=C3)C(=O)NC)[2H] |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



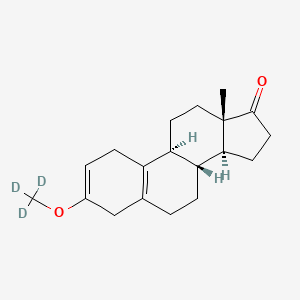
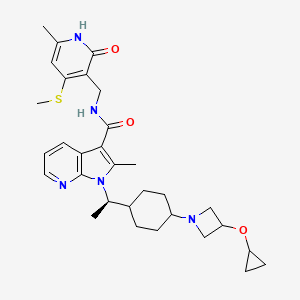
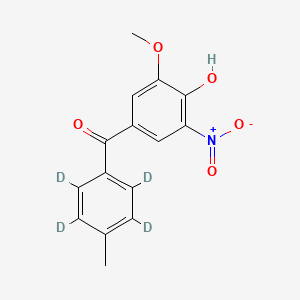
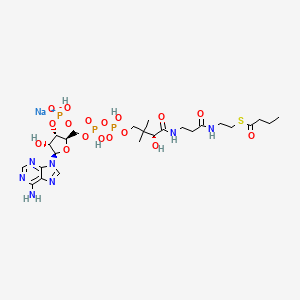
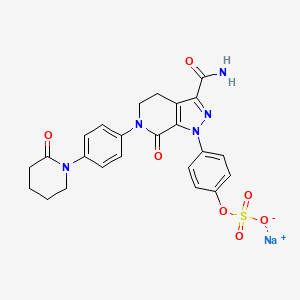
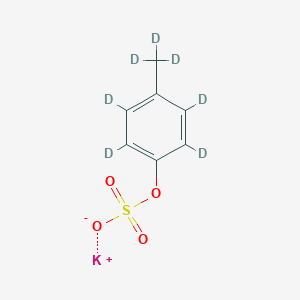

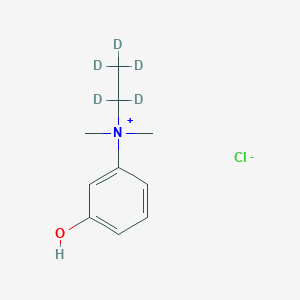
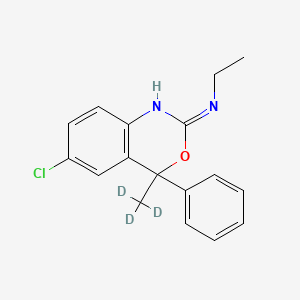
![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)

